2-(Trifluoromethyl)benzaldehyde oxime
Overview
Description
2-(Trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde oxime, where a trifluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)benzaldehyde oxime can be synthesized through the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The reaction yields a mixture of E and Z isomers, with the Z isomer being the predominant product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzonitrile or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its antimicrobial, antifungal, and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethoxy)benzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness
2-(Trifluoromethyl)benzaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional group for further chemical modifications.
Properties
CAS No. |
74467-00-8 |
---|---|
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(NZ)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5- |
InChI Key |
GBZLIAANNYDSOB-XGICHPGQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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